molecular formula C10H16N5O12P3S B054427 Phosphothiophosphoric acid-adenylate ester CAS No. 117750-47-7

Phosphothiophosphoric acid-adenylate ester

Cat. No.: B054427
CAS No.: 117750-47-7
M. Wt: 523.25 g/mol
InChI Key: NLTUCYMLOPLUHL-KQYNXXCUSA-N
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Description

Adenosine 5'-[gamma-thio]triphosphate is a nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur. It is functionally related to an ATP and a ({[(2R,3S,4R,5R)-3,4-dihydroxy-5-(9H-purin-9-yl)oxolan-2-yl]methyl phosphonato}oxy)(phosphonatooxy)phosphinate.
A nucleoside triphosphate analogue that is ATP in which one of the oxygens attached to 3-phosphate group is replaced by sulfur.

Scientific Research Applications

  • Enzyme Activation and Classification : Adenylating enzymes, which utilize phosphothiophosphoric acid-adenylate esters, are crucial for activating carboxylic acids by transforming hydroxyl groups into adenosine monophosphate. These enzymes display a wide range of diversity in their folds, active site architectures, and metal coordination, as discussed by Schmelz & Naismith (2009).

  • Role in Biological Systems : Phosphoric esters, including those related to phosphothiophosphoric acid-adenylate ester, play a central role in biological systems. They are key in linking respiration and fermentation processes with other cellular reactions, as noted by Hanes & Isherwood (1949).

  • Applications in Peptide Synthesis : Acylphosphates, closely related to phosphothiophosphoric acid-adenylate esters, react with amino groups of amino acids to form acylated amino acids. This reaction is significant in peptide synthesis, as highlighted by Chantrenne (1949).

  • Ionization Constants in Biochemistry : The adenosinephosphates, which include this compound derivatives, have specific ionization constants that are fundamental to their biochemical roles. These constants are crucial for understanding the equilibria of phosphorylation and dephosphorylation reactions, as explored by Alberty, Smith, & Bock (1951).

  • Biochemical Importance of Phosphate Esters : Phosphate esters and anhydrides, including phosphothiophosphoric acid-adenylate esters, are dominant in the living world due to their stability and ability to react under enzymatic catalysis. This is further elaborated by Westheimer (1987).

  • Stereoselectivity in Biological Systems : Phosphothiophosphoric acid-adenylate esters show stereoselectivity in transferring amino acids, which is significant in understanding the exclusive use of L-amino acids in protein synthesis by biological systems, as indicated by Wickramasinghe, Staves, & Lacey (1991).

  • Chemical Bonding in Dentistry : Phosphoric acid esters, which are related to phosphothiophosphoric acid-adenylate esters, are used in adhesive dentistry due to their ability to bond chemically with hydroxyapatite, as shown in the research by Fu et al. (2005).

  • Pharmacological Applications : The decarboxylative α-aminoalkylation of α-amino acid-derived redox-active esters with N-heteroarenes, which can be linked to the chemistry of phosphothiophosphoric acid-adenylate esters, has potential medicinal applications. This is discussed by Cheng, Shang, & Fu (2017).

  • Deprotection in Organic Synthesis : Aqueous phosphoric acid is effective for deprotecting tert-butyl carbamates, esters, and ethers, showcasing the versatility of phosphoric acid derivatives in organic synthesis, as per Li et al. (2006).

  • Dental Applications : Phosphoric acid esters of 2-hydroxyethyl methacrylate, which share a relation to phosphothiophosphoric acid-adenylate esters, are used in dentin adhesives due to their bonding capabilities, according to Zeuner, Moszner, Drache, & Rheinberger (2002).

Properties

CAS No.

117750-47-7

Molecular Formula

C10H16N5O12P3S

Molecular Weight

523.25 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] dihydroxyphosphinothioyl hydrogen phosphate

InChI

InChI=1S/C10H16N5O12P3S/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(17)6(16)4(25-10)1-24-28(18,19)26-29(20,21)27-30(22,23)31/h2-4,6-7,10,16-17H,1H2,(H,18,19)(H,20,21)(H2,11,12,13)(H2,22,23,31)/t4-,6-,7-,10-/m1/s1

InChI Key

NLTUCYMLOPLUHL-KQYNXXCUSA-N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=S)(O)O)O)O)N

117750-47-7
35094-46-3

Synonyms

(gamma-S)ATP
adenosine 5'-(3-thio)triphosphate
adenosine 5'-(gamma-S)triphosphate
adenosine 5'-O-(3-thiotriphosphate)
adenosine 5'-O-(gamma-thiotriphosphate)
adenosine 5'-O-thiotriphosphate
adenosine 5'-thiotriphosphate
adenosine-5'-(3-thiotriphosphate)
ATP gamma-S
ATPgammaS
gamma-thio-ATP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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